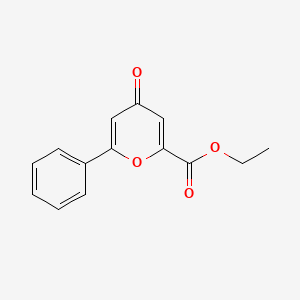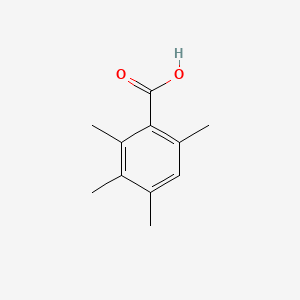
Heptafluoropropan-2-ol
概要
説明
Heptafluoropropan-2-ol, also known as 1,1,1,2,3,3,3-heptafluoropropan-2-ol, is a fluorinated alcohol with the molecular formula C3HF7O. It is a colorless, odorless liquid that is soluble in water and organic solvents. This compound is known for its unique chemical properties, including high thermal stability and resistance to acids and bases .
準備方法
Synthetic Routes and Reaction Conditions: Heptafluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with hydrogen fluoride in the presence of a catalyst. This reaction produces this compound as a major product.
Industrial Production Methods: Industrial production of this compound typically involves the fluorination of propylene oxide using elemental fluorine or other fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Heptafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptafluoropropanone.
Reduction: It can be reduced to form heptafluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Heptafluoropropanone.
Reduction: Heptafluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
科学的研究の応用
Heptafluoropropan-2-ol has a wide range of applications in scientific research:
Biology: It is used in the study of fluorinated compounds and their interactions with biological molecules.
Industry: It is used in the production of fluorinated polymers and as a fire extinguishing agent.
作用機序
The mechanism of action of heptafluoropropan-2-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. Its high electronegativity and fluorine content make it a strong hydrogen bond donor, allowing it to stabilize reactive intermediates in chemical reactions .
類似化合物との比較
Heptafluoropropan-2-ol is unique due to its high fluorine content and stability. Similar compounds include:
Hexafluoroisopropanol: Known for its use as a solvent in organic reactions.
Heptafluoropropane: Used as a fire suppression agent.
Perfluoropropanol: Another fluorinated alcohol with similar properties but different applications
This compound stands out due to its specific combination of high thermal stability, resistance to acids and bases, and unique solvent properties, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O/c4-1(11,2(5,6)7)3(8,9)10/h11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXZSAWOXGFNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506035 | |
| Record name | Heptafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24427-67-6 | |
| Record name | Heptafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chlorobenzo[h][1,6]naphthyridine](/img/structure/B3050155.png)







![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)


![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)
![10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B3050175.png)
